molecular formula C7H4F3N3 B1282822 5-Amino-3-(trifluoromethyl)picolinonitrile CAS No. 573762-62-6

5-Amino-3-(trifluoromethyl)picolinonitrile

Cat. No. B1282822
M. Wt: 187.12 g/mol
InChI Key: WLMSCOVORZUSNW-UHFFFAOYSA-N
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Description

5-Amino-3-(trifluoromethyl)picolinonitrile is a pyridine heterocyclic organic compound . It is used as a pharmaceutical intermediate . The compound has a molecular weight of 187.12 .


Molecular Structure Analysis

The molecular formula of 5-Amino-3-(trifluoromethyl)picolinonitrile is C7H4F3N3 . The InChI code for the compound is 1S/C7H4F3N3/c8-7(9,10)5-1-4(12)3-13-6(5)2-11/h1,3H,12H2 .


Physical And Chemical Properties Analysis

5-Amino-3-(trifluoromethyl)picolinonitrile is a solid that can range in color from white to yellow to gray to brown . It has a density of 1.5±0.1 g/cm3 . The boiling point is 362.2±42.0 °C at 760 mmHg . The compound has a molar refractivity of 37.7±0.4 cm3 .

Scientific Research Applications

1. DNA Phosphoramidate Ligation

A study by Cape et al. (2012) demonstrates the use of a picolinium carbamate protecting group, related to 5-Amino-3-(trifluoromethyl)picolinonitrile, in phototriggered nonenzymatic DNA phosphoramidate ligation. This method facilitates selective amino protection of oligonucleotides and initiates nonenzymatic ligation to generate a product with a phosphoramidate linkage, highlighting potential applications in studying protocellular systems and prebiotic nucleic acid synthesis (Cape et al., 2012).

2. Synthesis of Anti-Cancer Agents

Yan et al. (2013) explored the synthesis of polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles, derived from polyhalo isophthalonitriles closely related to 5-Amino-3-(trifluoromethyl)picolinonitrile. These compounds exhibited significant anticancer activities against various human cell lines, suggesting their potential as potent anticancer agents (Yan et al., 2013).

3. Magnetism of Copper Lanthanide Complexes

Research by Stemmler et al. (1999) on the preparation and characterization of encapsulated-lanthanide 15-metallacrown-5 complexes involved the use of picoline hydroxamic acid. These complexes exhibited interesting magnetic behaviors, suggesting applications in magnetic studies and materials science (Stemmler et al., 1999).

4. Preparation of Trifluoroethylamino Derivatives

Mimura et al. (2010) conducted a study on the synthesis of various trifluoromethylated amino compounds using trifluoroacetaldehyde, an industrial bulk material. The methodology included the formation of N,O-acetal intermediates and their reduction to target trifluoroethylamino compounds, showcasing the industrial applications of trifluoromethylated compounds (Mimura et al., 2010).

5. Synthesis of Fluorinated Poly-substituted Triazolo Derivatives

Zohdi (1997) utilized 3-Amino-5-trifluoromethyl-1,2,4-triazole for the synthesis of poly-substituted triazolo derivatives. This work illustrates the use of trifluoromethylated amino compounds in the creation of structurally diverse and potentially bioactive molecules (Zohdi, 1997).

6. Remote C–H Trifluoromethylation

Zhao et al. (2018) developed a selective remote C–H trifluoromethylation method for 8-aminoquinoline scaffolds. This study highlights the potential of trifluoromethylated compounds in organic synthesis, particularly in introducing trifluoromethyl groups into complex molecules (Zhao et al., 2018).

7. Tetrachlorocobaltate(II) Salt with 2-Amino-5-Picolinium

Tahenti et al. (2020) synthesized a novel complex, (2-amino-5-picolinium) tetrachlorocobaltate(II), and characterized its structure and properties. This work contributes to the understanding of coordination chemistry involving picolinium derivatives (Tahenti et al., 2020).

8. Rhenium(I) Triscarbonyl Complexes

Stichauer et al. (2017) described rhenium(I) triscarbonyl compounds with 2-iminomethyl-pyridine and 2-aminomethyl-pyridine ligands, enabling CO2 binding. This study is relevant to the field of coordination chemistry and potential applications in carbon capture and storage (Stichauer et al., 2017).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-1-4(12)3-13-6(5)2-11/h1,3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMSCOVORZUSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543138
Record name 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-(trifluoromethyl)picolinonitrile

CAS RN

573762-62-6
Record name 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyridinecarbonitrile, 5-amino-3-(trifluoromethyl)-
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-((4-Methoxybenzyl)amino)-3-(trifluoromethyl)picolinonitrile (15 g, 49.02 mmol) was taken up in DCM (30 mL) and TFA (50 mL) was added. The resulting reaction mixture was stirred at room temperature for 3 h (until done by LC-MS). The solvent and TFA were removed in vacuo and MeOH was added to the residue. The beige solid that was not soluble in MeOH was filtered and washed with MeOH. The filtrate was evaporated to dryness and the residue was partitioned between EtOAc and a saturated solution of sodium bicarbonate. The organic layer was washed two more times with a saturated aqueous sodium bicarbonate, dried over sodium sulfate, and evaporated to dryness. The residue was dissolved in DCM and hexanes with swirling until a yellow solid precipitated. This solid was filtered and washed with hexanes to afford 7.2 g of 5-amino-3-(trifluoromethyl)picolinonitrile as a pale yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 8.17 (d, 1H), 7.28 (d, 1H), 6.99 (bs, 2H).
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Synthesis routes and methods II

Procedure details

2-Cyano-5-nitro-3-trifluoromethylpyridine (0.065g, 0.3 mmol) was reacted in the same manner as described in example 762D to give the desired compound 763E (0.046g, 82%) as a gold colored solid after trituration with ether. HPLC: 100% at 2.07 min(YMC S5 ODS column) eluting with 10–90% aqueous methanol containing 0.2% phosphoric acid over a 4 min gradient monitoring at 220 nm. MS (ES): m/z 187.82 [M+H]+.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A mixture of 5-nitro-3-(trifluoromethyl)pyridine-2-carbonitrile 22 and iron powder in acetic acid is heated. 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile, 8 is obtained in a yield of 91%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JC Lenning - 2015 - cache.kzoo.edu
Prostate cancer is one of the most prevalent cancers as 16% of men will develop prostate cancer in their lifetime. Due to this, much research is devoted to developing new and more …
Number of citations: 0 cache.kzoo.edu
L Ma, Y Zhou, D Yang, MW Wang, W Lu, J Jin - Molecules, 2022 - mdpi.com
Hydroxymethylthiohydantoin, hydroxymethylthiohydantoin, and hydantoin, containing a pyridine group, were synthesized to study their androgen receptor antagonistic activities. Among …
Number of citations: 1 www.mdpi.com
R Sapkal, S Quadri, R Mahajan, HP Padhy, A Asthana… - Chromatographia, 2023 - Springer
An anticancer drug apalutamide approved by United States Food and Drug Administration in 2018 is one of the most commonly prescribed chemotherapeutic agents used for the …
Number of citations: 3 link.springer.com
Y He, DJ Hwang, S Ponnusamy… - Journal of medicinal …, 2020 - ACS Publications
We report herein the design, synthesis, and pharmacological characterization of a library of novel aryl pyrazol-1-yl-propanamides as selective androgen receptor degraders (SARDs) …
Number of citations: 18 pubs.acs.org
JY Zhang, LJ Zhao, YT Wang - European Journal of Medicinal Chemistry, 2023 - Elsevier
Prostate cancer is a prevalent form of cancer that primarily affects men, with a high incidence and mortality rate. It is the second most common cancer among males, following lung …
Number of citations: 3 www.sciencedirect.com

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